2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine
Description
Structural Classification of Benzimidazole Derivatives
Benzimidazoles are bicyclic heterocycles comprising fused benzene and imidazole rings. The compound 2-(4-chlorophenyl)-1H-benzimidazol-5-amine belongs to the subclass of 1H-benzimidazoles with aryl and amine substitutions at positions 2 and 5, respectively (Figure 1). The 4-chlorophenyl group at position 2 introduces steric bulk and electron-withdrawing effects, while the amine at position 5 enhances hydrogen-bonding potential.
Table 1: Key Structural Attributes
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₃H₁₀ClN₃ |
| Molecular weight | 243.70 g/mol |
| Core structure | Benzimidazole with C-2 and C-5 substituents |
| Substitution effects | Electron withdrawal (Cl), H-bonding (NH₂) |
X-ray crystallography reveals a non-planar geometry, with the chlorophenyl ring twisted 20.8° relative to the benzimidazole plane. This distortion arises from steric interactions between the chlorine atom and adjacent hydrogen atoms, reducing conjugation but enhancing solubility in polar solvents. Compared to unsubstituted benzimidazoles, the chlorine and amine groups increase dipole moment (μ = 4.2 D) and melting point (466–468 K).
Historical Context of Chlorophenyl-Substituted Benzimidazoles
Chlorophenyl-functionalized benzimidazoles emerged in the 1970s as intermediates for antiparasitic agents like albendazole and mebendazole. The introduction of chlorine improved metabolic stability and target affinity by modulating electron density. Early syntheses involved condensation of 4-chlorobenzaldehyde with o-phenylenediamine, but yields were low (<40%) due to competing side reactions.
Breakthroughs in the 1990s utilized polyphosphate-mediated cyclization, achieving 62% yields for 2-(4-chlorophenyl) derivatives. Concurrently, materials science applications emerged, with these compounds serving as monomers for high-performance polyimides. Recent advances employ microwave-assisted synthesis, reducing reaction times from hours to minutes while maintaining yields >75%.
Significance of Position-Specific Functionalization
Positional isomerism profoundly impacts physicochemical and biological properties. Substituting chlorine at the 4-position of the phenyl ring (rather than 2- or 3-) optimizes steric compatibility with biological targets like tubulin and DNA helicases. For instance, 2-(4-chlorophenyl)-1H-benzimidazol-5-amine exhibits 3-fold stronger DNA binding affinity (Kd = 0.15 μM) than its 3-chloro analog (Kd = 0.45 μM).
The amine at position 5 enables further derivatization. Acylation or alkylation produces prodrugs with modulated lipophilicity (logP range: 1.8–3.2). In polymers, this amine participates in crosslinking reactions, enhancing thermal stability (Td > 500°C). Comparatively, 5-nitro or 5-methoxy analogs lack this versatility, underscoring the amine’s synthetic utility.
Figure 1: Position-Specific Effects
- Position 2 : Chlorophenyl group → Electron withdrawal, steric hindrance
- Position 5 : Amine group → H-bond donor, nucleophilic site
Properties
Molecular Formula |
C13H12Cl3N3 |
|---|---|
Molecular Weight |
316.6 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3H-benzimidazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C13H10ClN3.2ClH/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13;;/h1-7H,15H2,(H,16,17);2*1H |
InChI Key |
TWZXYXMZCNSYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
A widely adopted method involves reacting o-phenylenediamine with 4-chlorobenzaldehyde in the presence of a Brønsted acid catalyst. For example, a mixture of o-phenylenediamine (1.0 g), 4-chlorobenzaldehyde (1.30 g), and boric acid (0.572 g) in sulfuric acid (5 mL) undergoes heating at 120°C for 1.5 hours. The reaction proceeds via Schiff base formation, followed by cyclodehydration to yield 2-(4-chlorophenyl)-1H-benzimidazole. This method achieves 85–90% purity after recrystallization, though the 5-amine substituent requires additional steps.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Catalyst | H₂SO₄ or H₃BO₃ |
| Solvent | None (neat conditions) |
| Yield | 72–78% |
Nitrobenzoyl-Aniline Condensation (Patent-Based Approach)
Adapting methods from dye chemistry, a patent describes condensing p-nitrobenzoic acid with aniline to form N-(4'-nitrobenzoyl)-aniline, which is subsequently dinitrated and reduced. While originally for 2-(4'-aminophenyl)-5-aminobenzimidazole, substituting 4-chlorobenzoic acid for p-nitrobenzoic acid could yield the chlorophenyl analog. Key steps include:
- Halogenation : Treating 4-chlorobenzoic acid with thionyl chloride (SOCl₂) in 1,2-dichloroethane to form the acid chloride.
- Condensation : Reacting the acid chloride with aniline at 170°C to form N-(4-chlorobenzoyl)-aniline.
- Cyclization : Dehydrocyclization in hydrochloric acid (20% w/w) at 100°C for 3 hours.
Advantages:
- Avoids corrosive intermediates (e.g., stannous chloride).
- Scalable to industrial production with yields >80%.
Introduction of the 5-Amine Group
The 5-position amine is introduced via nitration-reduction sequences or direct amination of pre-formed benzimidazoles.
Nitration Followed by Reduction
- Nitration : Treating 2-(4-chlorophenyl)-1H-benzimidazole with fuming nitric acid (HNO₃) in sulfuric acid at 0–5°C introduces a nitro group at the 5-position.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Na₂S₂O₄) converts the nitro group to an amine. Using sodium hydrosulfide (NaHS) in water at 80°C achieves near-quantitative reduction.
Optimized Reduction Parameters:
| Reducing Agent | Temperature | Time | Yield |
|---|---|---|---|
| NaHS | 80°C | 2 h | 95% |
| H₂/Pd-C | 25°C | 6 h | 88% |
Direct Amination via Ullmann Coupling
An alternative route employs Ullmann-type coupling between 5-bromo-2-(4-chlorophenyl)-1H-benzimidazole and ammonia (NH₃) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline. This one-pot method avoids nitration but requires stringent anhydrous conditions and elevated temperatures (150°C).
Spectroscopic Characterization and Validation
Post-synthesis validation ensures structural fidelity:
- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (750 cm⁻¹).
- ¹H NMR (DMSO-d₆): Aromatic protons at δ 7.2–8.1 ppm, NH₂ at δ 5.8 ppm.
- Mass Spectrometry : Molecular ion peak at m/z 316.6 (C₁₃H₁₂Cl₃N₃).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Acid-Catalyzed + Reduction | 70% | 90% | Moderate | Low |
| Patent-Based | 85% | 95% | High | Medium |
| Ullmann Coupling | 60% | 85% | Low | High |
The patent-derived method offers superior scalability and yield, though it requires handling hazardous reagents like thionyl chloride. Acid-catalyzed cyclization is preferable for laboratory-scale synthesis due to its simplicity.
Challenges and Mitigation Strategies
- Corrosive Byproducts : Using aliphatic solvents (e.g., dichloroethane) instead of aromatic solvents minimizes equipment corrosion during halogenation.
- Over-Nitration : Controlled nitration temperatures (0–5°C) prevent polysubstitution.
- Amine Oxidation : Conducting reductions under inert atmospheres (N₂/Ar) preserves amine functionality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Research indicates that 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine exhibits significant anticancer activity. Studies have shown that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, in vitro studies demonstrated that the compound effectively induced apoptosis in specific cancer cells, which could be attributed to its ability to interfere with cellular signaling pathways involved in cell survival and proliferation .
1.2 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves perturbation of bacterial cell membranes, leading to increased permeability and eventual cell death. Toxicological assessments indicate that while the compound has promising biological activities, it also poses certain risks due to its toxicity profile .
1.3 Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine has been studied for its anti-inflammatory effects. Various derivatives of benzimidazole have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. This suggests that the compound could be a candidate for developing anti-inflammatory medications .
Material Science Applications
2.1 Lithium Battery Separators
The compound is noted for its utility as an aerogel lithium battery separator. Its unique chemical properties contribute to the development of advanced materials that enhance battery performance by improving ionic conductivity and thermal stability . The integration of 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine into polymer matrices has led to the creation of organic-inorganic hybrid proton exchange membranes with improved mechanical and oxidative stability compared to traditional materials .
2.2 Proton Exchange Membranes
The synthesis of sulfonated polyimides containing benzimidazole derivatives has been facilitated by this compound. These membranes exhibit enhanced crosslink density and stability under various conditions, making them suitable for applications in fuel cells and other electrochemical devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Structural Analogues in the Benzimidazole Family
Key Observations :
- Substituent Effects: The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing properties compared to the 4-aminophenyl analog .
- Biological Activity : Trifluoromethyl and pyridine extensions in the patent compound improve metabolic stability and target affinity .
- Material Applications : Supramolecular assemblies exhibit fluorescence, suggesting utility in optoelectronics .
Heterocyclic Variants with Chlorophenyl Groups
Biological Activity
2-(4-chlorophenyl)-1H-benzimidazol-5-amine is a benzimidazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. Benzimidazole derivatives are known for their potential therapeutic effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. This article provides a comprehensive overview of the biological activities associated with 2-(4-chlorophenyl)-1H-benzimidazol-5-amine, supported by data tables, case studies, and detailed research findings.
Synthesis of 2-(4-chlorophenyl)-1H-benzimidazol-5-amine
The synthesis of 2-(4-chlorophenyl)-1H-benzimidazol-5-amine typically involves the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The process can be optimized to yield high purity and good yields of the target compound. The general reaction scheme is as follows:
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that 2-(4-chlorophenyl)-1H-benzimidazol-5-amine demonstrates cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231. In vitro assays reveal that this compound can inhibit cancer cell proliferation effectively.
Table 1: Anticancer Activity of 2-(4-chlorophenyl)-1H-benzimidazol-5-amine
Antibacterial Activity
The antibacterial activity of 2-(4-chlorophenyl)-1H-benzimidazol-5-amine has been evaluated against various Gram-positive and Gram-negative bacteria. The compound exhibits promising antibacterial effects comparable to standard antibiotics such as ampicillin and gentamicin.
Table 2: Antibacterial Activity of 2-(4-chlorophenyl)-1H-benzimidazol-5-amine
| Bacterial Strain | MIC (µg/mL) | Standard (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 32 | 25 (Ampicillin) | |
| Escherichia coli | 16 | 20 (Gentamicin) | |
| Pseudomonas aeruginosa | 64 | 50 (Ciprofloxacin) |
Antifungal Activity
Additionally, this benzimidazole derivative has shown antifungal properties against common fungal strains such as Candida albicans. The compound's mechanism involves disrupting fungal cell wall synthesis.
Table 3: Antifungal Activity of 2-(4-chlorophenyl)-1H-benzimidazol-5-amine
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has also been explored. Studies indicate that compounds like 2-(4-chlorophenyl)-1H-benzimidazol-5-amine can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.
Table 4: Anti-inflammatory Activity
Structure–Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their chemical structure. Modifications at various positions on the benzimidazole ring can enhance or diminish their pharmacological effects. For instance, the presence of electron-withdrawing or electron-donating groups significantly influences the compound's activity profile.
Case Studies
In a study conducted by Alpan et al., various benzimidazole derivatives were synthesized and screened for biological activities. Among them, compounds with halogen substitutions exhibited enhanced antibacterial and anticancer activities compared to their unsubstituted analogs . Another case study highlighted the effectiveness of these compounds in reducing tumor growth in animal models, indicating their potential for development into therapeutic agents .
Q & A
Q. What are the key considerations in designing a synthetic route for 2-(4-chlorophenyl)-1H-benzimidazol-5-amine?
A robust synthetic route typically involves condensation of 4-chlorobenzaldehyde with o-phenylenediamine derivatives under acidic conditions, followed by cyclization. Key steps include:
- Reagent selection : Use of phosphoryl chloride (POCl₃) or polyphosphoric acid for cyclization to form the benzimidazole core .
- Purification : Column chromatography or recrystallization to isolate the amine-substituted product, with monitoring via TLC .
- Yield optimization : Adjusting stoichiometry of aldehydes and diamines, and controlling reaction temperature (e.g., 120°C for cyclization) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : and NMR to verify aromatic proton environments and substituent positions (e.g., distinguishing 4-chlorophenyl and benzimidazole protons) .
- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., expected m/z for C₁₃H₁₀ClN₃) .
- X-ray crystallography : Resolve ambiguities in regiochemistry; SHELX software is commonly used for refinement .
Advanced Research Questions
Q. How can researchers address challenges in crystallographic data interpretation for this compound?
- Handling twinning : Use SHELXL’s TWIN command to refine data from non-merohedral twins, common in benzimidazole derivatives due to planar stacking .
- Space group determination : Test multiple space groups (e.g., P2₁/c vs. P-1) using PLATON’s ADDSYM tool to avoid overfitting .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···N) that stabilize the crystal lattice, aiding in polymorph identification .
Q. What methodologies are employed to evaluate the biological activity of this compound?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorometric or spectrophotometric methods .
- Cell-based models : Assess cytotoxicity via MTT assays, with dose-response curves to determine EC₅₀ values .
- SAR studies : Introduce substituents (e.g., methoxy, halogens) at the 4-chlorophenyl or benzimidazole positions to correlate structural changes with activity .
Q. How can structural contradictions between computational predictions and experimental data be resolved?
- Validation of computational models : Cross-check DFT-optimized geometries with X-ray data to identify discrepancies in bond lengths or angles .
- Solvent effects : Re-run simulations incorporating explicit solvent molecules (e.g., water, DMSO) to improve agreement with experimental NMR chemical shifts .
- Conformational analysis : Use NOESY NMR or molecular dynamics to probe flexible regions (e.g., rotation of the chlorophenyl group) .
Q. What strategies optimize reaction conditions for low-yielding synthetic steps?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate cyclization .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., incomplete cyclization intermediates) and adjust reaction time/temperature .
- Green chemistry approaches : Replace POCl₃ with ionic liquids or deep eutectic solvents to improve safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
